Sodium;1,6-naphthyridine-4-carboxylate
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Overview
Description
Sodium;1,6-naphthyridine-4-carboxylate is a compound with the molecular formula C9H5N2NaO2 and a molecular weight of 196.141. This compound is utilized in various fields of research and industry due to its unique chemical properties. It belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities .
Mechanism of Action
Target of Action
Sodium;1,6-naphthyridine-4-carboxylate is a compound that has been identified as a potential inhibitor of c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in cancer cells, making it a promising target for anticancer therapies .
Mode of Action
The mode of action of this compound involves its interaction with the c-Met kinase. The compound is believed to bind to the kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in the growth and survival of cancer cells .
Biochemical Pathways
This compound affects the c-Met signaling pathway. By inhibiting c-Met kinase, the compound disrupts the downstream effects of this pathway, which include cellular growth, survival, and migration . This disruption can lead to the death of cancer cells and a reduction in tumor growth .
Result of Action
The result of this compound’s action is a decrease in the growth and survival of cancer cells. By inhibiting c-Met kinase, the compound disrupts crucial signaling pathways in these cells, leading to their death and a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
Sodium;1,6-naphthyridine-4-carboxylate, like other 1,6-naphthyridines, is pharmacologically active . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the functional groups present in the compound .
Cellular Effects
This compound has been reported to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Preparation Methods
The synthesis of Sodium;1,6-naphthyridine-4-carboxylate involves several steps. One common method includes the reaction of 1,6-naphthyridine with sodium hydroxide under controlled conditions to form the sodium salt of 1,6-naphthyridine-4-carboxylate . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Sodium;1,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Sodium;1,6-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies, particularly in the development of anticancer and antimicrobial agents.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sodium;1,6-naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,8-Naphthyridine: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
1,4-Dihydro-1,6-naphthyridines: These compounds are also explored for their anticancer properties.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
sodium;1,6-naphthyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.Na/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOFYOOBBBZEEP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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